molecular formula C18H22N2O3S B3972338 N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3972338
M. Wt: 346.4 g/mol
InChI Key: CRRVSISULYPYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(2,6-dimethylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide (also known as DMPA) is a peptide-based compound that has been extensively studied for its potential use in scientific research. DMPA is a synthetic compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of DMPA is complex and not fully understood. However, it is known that DMPA acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, DMPA reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DMPA has a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, DMPA has been shown to have anti-tumor and anti-angiogenic effects. DMPA has also been shown to have potent antioxidant effects, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPA in lab experiments is its potency and selectivity. DMPA has been shown to have potent analgesic and anti-inflammatory effects at relatively low doses, making it a cost-effective option for researchers. However, one of the limitations of using DMPA is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of DMPA. One potential direction is the development of new DMPA analogs with improved potency and selectivity. Another potential direction is the study of DMPA in combination with other drugs for the treatment of pain and inflammation. Additionally, the study of DMPA in animal models of disease could provide valuable insights into its potential use in the treatment of human diseases.

Scientific Research Applications

DMPA has been studied extensively for its potential use in scientific research. One of the most promising applications of DMPA is in the study of pain and inflammation. DMPA has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-9-8-10-14(2)17(13)19-18(21)15(3)20(24(4,22)23)16-11-6-5-7-12-16/h5-12,15H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRVSISULYPYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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